![molecular formula C25H28N6 B2750632 N~6~-cycloheptyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946288-01-3](/img/structure/B2750632.png)
N~6~-cycloheptyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N~6~-cycloheptyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C25H28N6 and its molecular weight is 412.541. The purity is usually 95%.
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Scientific Research Applications
Herbicides and Polymer Photostabilizers
1,3,5-Triazines, including our compound of interest, have been widely studied for their applications in herbicides and polymer photostabilizers . These compounds play a crucial role in protecting crops by inhibiting weed growth. Additionally, they enhance the stability of polymers, preventing degradation caused by UV radiation.
Anti-Protozoan Activity
The substrate 10 demonstrates good in vitro activity against the protozoan parasite Trypanosoma brucei, responsible for Human African Trypanosomiasis.
Mechanism of Action
Target of Action
The primary target of N6-cycloheptyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, also known as NCGC00333959-01, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression of the S phase .
Mode of Action
NCGC00333959-01 acts as an inhibitor of CDK2 . By binding to CDK2, it prevents the kinase from phosphorylating its substrates, thereby inhibiting the progression of the cell cycle . This results in the arrest of cell growth and proliferation, particularly in cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from G1 to S phase and the progression of the S phase in the cell cycle . By inhibiting CDK2, NCGC00333959-01 prevents the cell from progressing through the cell cycle, leading to cell cycle arrest .
Result of Action
The inhibition of CDK2 by NCGC00333959-01 leads to cell cycle arrest , which in turn results in the inhibition of cell growth and proliferation . This is particularly significant in the context of cancer cells, where uncontrolled cell growth and proliferation are hallmarks of the disease .
properties
IUPAC Name |
6-N-cycloheptyl-4-N-(2-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6/c1-18-11-9-10-16-22(18)28-23-21-17-26-31(20-14-7-4-8-15-20)24(21)30-25(29-23)27-19-12-5-2-3-6-13-19/h4,7-11,14-17,19H,2-3,5-6,12-13H2,1H3,(H2,27,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETFSBUDZFNAGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NC4CCCCCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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